molecular formula C13H17NO2 B2487749 3-(4-Tert-butylphenyl)-3-oxopropanamide CAS No. 671191-94-9

3-(4-Tert-butylphenyl)-3-oxopropanamide

Cat. No. B2487749
M. Wt: 219.284
InChI Key: FQSRTGNIILJASA-UHFFFAOYSA-N
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Description

The compound “3-(4-Tert-butylphenyl)-3-oxopropanamide” is an organic compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

The synthesis of related compounds such as 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, has been reported. The synthesis is based on an aldol condensation in an ionic liquid, utilizing piperidine as the base catalyst2. However, the specific synthesis process for “3-(4-Tert-butylphenyl)-3-oxopropanamide” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “3-(4-Tert-butylphenyl)-3-oxopropanamide” is not readily available in the literature. However, related compounds have been analyzed using techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS)3.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “3-(4-Tert-butylphenyl)-3-oxopropanamide”. However, related compounds have been studied. For example, trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene] malononitrile (DCTB) was found to be a suitable matrix for the analysis of four polymers3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Tert-butylphenyl)-3-oxopropanamide” are not readily available in the literature. However, related compounds such as 4-tert-Butylphenol have been studied56.


Scientific Research Applications

Structural and Coordination Properties

Research by Ito, Freytag, and Yoshifuji (2006) detailed the structural and coordination properties of related compounds, which can inform the understanding of 3-(4-Tert-butylphenyl)-3-oxopropanamide. They synthesized a novel bidentate ligand through oxidative coupling, shedding light on the potential applications in coordination chemistry (Ito, Freytag, & Yoshifuji, 2006).

Oxidative Addition Reactions

Pater et al. (2004) investigated oxidative addition reactions with alkyl halides, revealing insights that can be applied to similar compounds like 3-(4-Tert-butylphenyl)-3-oxopropanamide. Their findings highlight the complex's solubility in organic solvents and its potential for further characterization (Pater et al., 2004).

Stereoselective Synthesis

Roje et al. (1998) focused on the stereoselective synthesis of related compounds, an aspect crucial for the development of pharmaceuticals and fine chemicals. Their method for producing certain fungicides could inform the synthesis processes of 3-(4-Tert-butylphenyl)-3-oxopropanamide (Roje et al., 1998).

Electronic Interactions

Miesel et al. (2015) explored the influence of bulky substituents on electronic interactions in certain ferrocenyl-substituted compounds. This research can guide the understanding of electronic properties in 3-(4-Tert-butylphenyl)-3-oxopropanamide, particularly when designing materials for electronic applications (Miesel et al., 2015).

Antioxidative and Antimicrobial Activities

Yildirim (2020) synthesized new heterocyclic compounds containing a similar structure and assessed their antioxidative and antimicrobial activities. These findings suggest potential biomedical applications for 3-(4-Tert-butylphenyl)-3-oxopropanamide (Yildirim, 2020).

Enantiospecific Reactions

Ayitou et al. (2009) studied enantiospecific reactions in alpha-oxoamides, highlighting their potential in producing high enantioselectivity solutions. This research could be relevant to the study of 3-(4-Tert-butylphenyl)-3-oxopropanamide in producing specific enantiomers (Ayitou et al., 2009).

Electrochemical Properties

Ozyurt et al. (2008) synthesized a polythiophene derivative with similar structures, exploring its electrochemical properties. This can provide insights into the electrochemical applications of 3-(4-Tert-butylphenyl)-3-oxopropanamide (Ozyurt et al., 2008).

Safety And Hazards

The safety and hazards associated with “3-(4-Tert-butylphenyl)-3-oxopropanamide” are not readily available in the literature. However, related compounds such as 4-tert-Butylphenol have been studied. It has been classified as causing skin irritation, serious eye damage, and suspected of damaging fertility or the unborn child7.


Future Directions

The future directions for the study of “3-(4-Tert-butylphenyl)-3-oxopropanamide” are not readily available in the literature. However, research into related compounds continues to be an active area of study8.


Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. Further research may be needed to provide a more complete understanding of “3-(4-Tert-butylphenyl)-3-oxopropanamide”.


properties

IUPAC Name

3-(4-tert-butylphenyl)-3-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2,3)10-6-4-9(5-7-10)11(15)8-12(14)16/h4-7H,8H2,1-3H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSRTGNIILJASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Tert-butylphenyl)-3-oxopropanamide

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